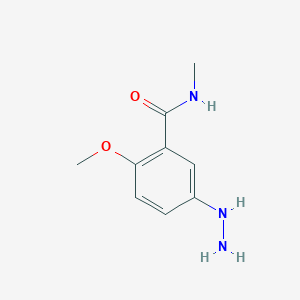
5-hydrazinyl-2-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinyl-2-methoxy-N-methylbenzamide: is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of benzamide, characterized by the presence of hydrazine, methoxy, and N-methyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide typically involves the reaction of 2-methoxy-N-methylbenzamide with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:
[ \text{2-methoxy-N-methylbenzamide} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 5-Hydrazinyl-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and N-methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, 5-hydrazinyl-2-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit antibacterial, antifungal, or anticancer properties, making them candidates for pharmaceutical development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-hydrazinyl-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and N-methyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity and signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
N-Methoxy-N-methylbenzamide: This compound shares the benzamide core but lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Methoxy-N-methylbenzamide: Similar to the target compound but without the hydrazine group, affecting its biological activity and reactivity.
Hydrazinylbenzamide: Lacks the methoxy and N-methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Hydrazinyl-2-methoxy-N-methylbenzamide is unique due to the combination of hydrazine, methoxy, and N-methyl groups
属性
CAS 编号 |
747390-61-0 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
5-hydrazinyl-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
InChI 键 |
ISQSSKKSWHNPIN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)NN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
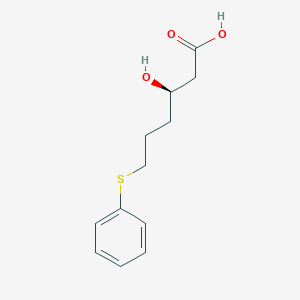
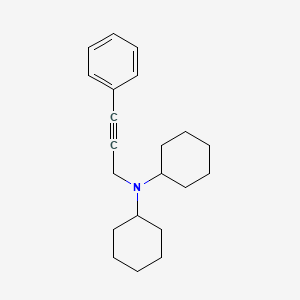
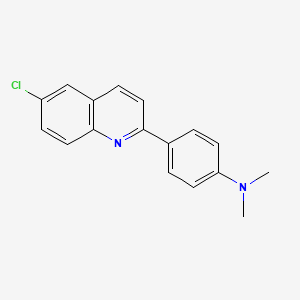

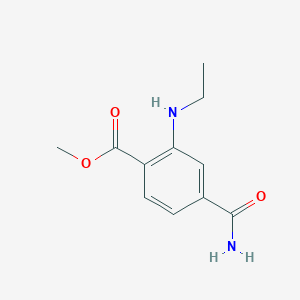

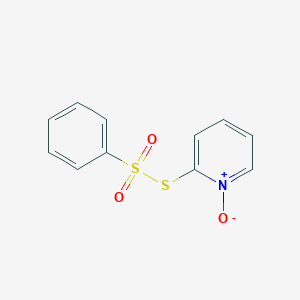
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)


